molecular formula C6H13IO2 B2438573 1-Iodo-3-(propan-2-yloxy)propan-2-ol CAS No. 201596-42-1

1-Iodo-3-(propan-2-yloxy)propan-2-ol

Cat. No.: B2438573
CAS No.: 201596-42-1
M. Wt: 244.072
InChI Key: SVJUEFKXTHJJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3-(propan-2-yloxy)propan-2-ol is an organic compound with the molecular formula C6H13IO2 It is a halogenated alcohol, characterized by the presence of an iodine atom, an isopropoxy group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-3-(propan-2-yloxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium iodide in the presence of acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-(propan-2-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-(propan-2-yloxy)propan-2-ol.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: 3-(propan-2-yloxy)propan-2-ol.

    Oxidation: Corresponding ketone or aldehyde.

    Reduction: Corresponding alkane or alcohol.

Scientific Research Applications

1-Iodo-3-(propan-2-yloxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-Iodo-3-(propan-2-yloxy)propan-2-ol can be compared with other halogenated alcohols, such as:

    1-Bromo-3-(propan-2-yloxy)propan-2-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological properties.

    1-Chloro-3-(propan-2-yloxy)propan-2-ol: Contains a chlorine atom, which makes it less reactive compared to the iodine-containing compound.

    3-(Propan-2-yloxy)propan-2-ol: Lacks the halogen atom, resulting in different chemical and biological properties.

Properties

IUPAC Name

1-iodo-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUEFKXTHJJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CI)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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